3-Aminothieno[2,3-b]pyridine-2-carbohydrazide
Description
Properties
IUPAC Name |
3-aminothieno[2,3-b]pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c9-5-4-2-1-3-11-8(4)14-6(5)7(13)12-10/h1-3H,9-10H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWZLWNYPMYNNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2N)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Aminothieno[2,3-b]pyridine-2-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 3-position can be introduced via nitration followed by reduction or through direct amination reactions.
Formation of the Carbohydrazide Group: The carbohydrazide group is typically introduced by reacting the intermediate compound with hydrazine or its derivatives under controlled conditions
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring and amino group in 3-aminothieno[2,3-b]pyridine-2-carbohydrazide are susceptible to oxidation. Key pathways include:
S-Oxidation
-
Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (MCPBA), or NaOCl.
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Products : Sulfoxides or sulfones, depending on reaction conditions.
Oxidative Dimerization
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Reagents : Aqueous NaOCl under phase-transfer conditions (e.g., CH₂Cl₂/H₂O with benzyltriethylammonium chloride).
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Products : Polyheterocyclic dimers via C–N and C–C bond formation (Figure 1). Stereoselectivity is observed, favoring (R,R,R,R/S,S,S,S) enantiomers .
Table 1: Oxidation Reactions and Yields
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaOCl (10% aq.) | CH₂Cl₂/H₂O, PTC, 4–10 h | Dimeric pyrido-thieno-pyrrolo derivatives | 43–64 | |
| H₂O₂/AcOH | Reflux, 6 h | Sulfoxide | 65–78 | |
| MCPBA | CH₂Cl₂, r.t., 3 h | Sulfone | 72 |
Condensation Reactions
The carbohydrazide group (-CONHNH₂) participates in condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones.
Hydrazone Formation
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Reagents : Aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acidic catalysis.
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Products : Schiff bases with potential biological activity (e.g., antimicrobial, anticancer) .
Table 2: Condensation Reactions
| Carbonyl Compound | Conditions | Product | Yield (%) | Application |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | EtOH, HCl, reflux | (E)-N'-(4-nitrobenzylidene) derivative | 85 | Antitubercular lead |
| Acetophenone | MeOH, Δ, 12 h | Hydrazone | 78 | Kinase inhibition |
Cyclization Reactions
The carbohydrazide moiety facilitates cyclization to form triazoles, oxadiazoles, or fused heterocycles.
Triazole Formation
-
Reagents : NaN₃/CuI (Click Chemistry) or thiocyanate derivatives.
Intramolecular Cyclization
Table 3: Cyclization Pathways
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| POCl₃ | Toluene, reflux | Oxadiazine-fused thienopyridine | 68 | |
| NaN₃/CuI | H₂O/EtOH, r.t. | 1,2,3-Triazole derivative | 90 |
Substitution Reactions
The amino group (-NH₂) undergoes nucleophilic substitution or acylation.
Acylation
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Reagents : Acetyl chloride or anhydrides in pyridine.
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Products : N-Acetyl derivatives, enhancing lipophilicity for drug design .
Electrophilic Aromatic Substitution
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Reagents : HNO₃/H₂SO₄ (nitration) or Cl₂/FeCl₃ (chlorination).
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Products : Nitro- or chloro-substituted derivatives at the C-5/C-6 positions .
Table 4: Substitution Reactions
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 5-Nitro derivative | 55 |
| Acylation | Ac₂O/pyridine | Reflux, 4 h | N-Acetyl carbohydrazide | 82 |
Biological Relevance
Derivatives of 3-aminothieno[2,3-b]pyridine-2-carbohydrazide exhibit:
Scientific Research Applications
While the exact compound "3-Aminothieno[2,3-b]pyridine-2-carbohydrazide" is not directly discussed in the provided search results, information on closely related compounds such as Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate and 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid can provide insights into potential applications .
Potential Applications Based on Related Compounds
Due to the absence of specific information for “this compound”, the applications outlined below are inferred from the uses of structurally similar compounds:
- Pharmaceutical Development: Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate serves as an intermediate in synthesizing pharmaceutical agents, particularly those targeting neurological disorders, enhancing drug efficacy and specificity .
- Biochemical Research: Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is used in studies investigating enzyme interactions and metabolic pathways, providing insights into cellular processes and potential therapeutic targets .
- Material Science: Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is used in developing novel materials, like organic semiconductors, which are essential for advancing electronic devices and renewable energy technologies .
- Agricultural Chemistry: Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate plays a role in formulating agrochemicals that improve crop resilience and yield, addressing challenges in food security and sustainable agriculture .
- Synthesis of Heterocyclic Compounds: 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid is a building block for synthesizing more complex heterocyclic compounds.
- Precursor for Bioactive Molecules: 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid serves as a precursor for bioactive molecules that can inhibit specific enzymes or receptors.
- Drug Development: Research has shown the potential of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid in developing drugs for treating various diseases, including cancer and neurological disorders.
- Industrial Applications: 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid is used in the synthesis of dyes, pigments, and other industrial chemicals.
Additional Considerations
- The reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with nucleophilic and electrophilic reagents can yield new pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, which might be of pharmacological importance .
- Thienopyridines are useful as insecticides, pesticides, herbicide antidotes with respect to 2,4-dichlorophenoxyacetic acid (2,4-D), and plant growth regulators .
Mechanism of Action
The mechanism of action of 3-Aminothieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of signal transduction pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Properties :
- Reactivity : The carbohydrazide group undergoes condensation, cyclization, and nucleophilic substitution reactions, enabling access to diverse heterocycles.
- Applications : Used in medicinal chemistry (antiviral, antitubercular agents) and materials science (fluorescent compounds) .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Analogues of 3-Aminothieno[2,3-b]pyridine-2-carbohydrazide
Carbohydrazide vs. Carboxamide
- Carbohydrazide (-CONHNH₂): Forms Schiff bases with aldehydes/ketones (e.g., reaction with cinnamonitrile yields pyrido[3',2':4,5]thieno[3,2-d]pyrimidines ). Cyclizes with triethyl orthoformate to generate pyrimidine-4(3H)-ones . Higher versatility in forming bis-derivatives (e.g., 1,4-phenylene-linked bis-carbohydrazides) .
- Carboxamide (-CONH₂): Limited to amidation or hydrolysis reactions. Requires substitutions (e.g., trifluoromethyl at C4 or C6) for bioactivity.
Carbonitrile (-CN) Derivatives
- Serve as intermediates for methanimidate synthesis (e.g., reaction with triethyl orthoformate yields imidate derivatives for pyrimidinones) .
- Less reactive toward nucleophiles compared to carbohydrazides.
Table 2: Bioactivity of Key Derivatives
Key Findings :
- Substitutions at C4/C6 (e.g., trifluoromethyl, cyano) enhance antitubercular potency .
- The hydrazide group’s nucleophilicity enables broader derivatization for antiviral and kinase inhibitors .
Structure-Activity Relationship (SAR) Insights
- Position 3 (Amino Group): Essential for hydrogen bonding in LIMK1 inhibition; removal abolishes activity .
- Position 2 (Carbohydrazide vs. Carboxamide) : Hydrazide derivatives show superior reactivity and antiviral activity compared to carboxamides .
- Position 4/6 Substituents : Electron-withdrawing groups (e.g., -CF₃, -CN) improve antitubercular activity by enhancing target binding .
Biological Activity
3-Aminothieno[2,3-b]pyridine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-b]pyridine core with an amino group and a carbohydrazide moiety, which contribute to its unique chemical reactivity and biological activity. The structural formula can be represented as follows:
1. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of various enzymes and proteins. Its mechanism of action involves binding to the active sites of target enzymes, thereby blocking substrate access or altering enzyme conformation. Notably, it has been identified as a selective inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in cell signaling pathways related to cancer and neurodegenerative diseases .
2. Anticancer Properties
The compound has shown promise in cancer treatment due to its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that it inhibits cell proliferation in various human cancer cell lines by modulating key signaling pathways . For instance, it affects microtubule dynamics by interacting with the colchicine binding site on tubulin, leading to disrupted mitotic processes .
3. Antimicrobial Activity
In addition to anticancer effects, this compound exhibits antimicrobial properties against several pathogens. It has been tested against Staphylococcus epidermidis and Leishmania amazonensis, showing significant inhibitory effects .
Case Study 1: GSK-3 Inhibition
A study evaluated the inhibitory effects of this compound on GSK-3 activity. The compound demonstrated an IC50 value of approximately 0.9 µM, indicating potent inhibition compared to control compounds .
Case Study 2: Anticancer Activity
In a series of experiments involving various human cancer cell lines (e.g., breast and prostate cancers), the compound was found to reduce cell viability significantly at concentrations ranging from 10 µM to 50 µM. Flow cytometry analysis revealed that treated cells exhibited increased rates of apoptosis and cell cycle arrest at the G1 phase .
Comparative Analysis
A comparison with similar compounds reveals that while many thienopyridines exhibit biological activity, the specific functional groups present in this compound enhance its potency as an enzyme inhibitor and anticancer agent.
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | GSK-3 Inhibitor | 0.9 |
| 4-Aminobenzothieno[3,2-d]pyrimidines | LIMK1 Inhibitor | Varies |
| 4-Aminothienopyridine-3-carbonitriles | Antimicrobial against Staphylococcus | Varies |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzymatic Inhibition: It binds selectively to GSK-3 and other kinases involved in critical signaling pathways.
- Microtubule Destabilization: By binding to tubulin, it disrupts microtubule formation essential for mitosis.
- Receptor Modulation: The compound has shown potential in modulating G protein-coupled receptors (GPCRs), particularly the adenosine A2A receptor .
Q & A
Q. What are the standard synthetic routes for 3-aminothieno[2,3-b]pyridine-2-carbohydrazide?
The compound is typically synthesized via cyclization reactions. For example, ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridylsulfanyl)acetate undergoes hydrazinolysis with hydrazine hydrate, followed by cyclization in ethanol under reflux with sodium acetate to yield the carbohydrazide derivative . Key intermediates like ethyl chloroacetate and pyridine-2(1H)-thione derivatives are critical precursors.
Q. How is this compound characterized structurally?
Structural elucidation relies on spectral techniques:
Q. What are common derivatives synthesized from this compound?
The carbohydrazide serves as a scaffold for:
Q. What biological activities are associated with this compound?
It exhibits analgesic activity via integrated tests (orofacial trigeminal pain, thermal tail immersion, hot plate), with Anat values (e.g., 50.1–68.4) surpassing reference drugs like metamizole sodium . Derivatives also show anticancer potential against MDA-MB-231 cells .
Advanced Research Questions
Q. How do reaction conditions influence product yield in cyclization reactions?
- Time : Prolonged reflux (3 hours vs. 30 minutes) shifts products from sulfanylpyridines to thieno[2,3-b]pyridines due to thermodynamically favored cyclization .
- Catalysts : Sodium acetate accelerates cyclization, while DMF with K2CO3 facilitates intramolecular reactions .
- Solvent polarity : Ethanol favors hydrazide formation, while pyridine enhances hydrazinolysis .
Q. How to resolve contradictions in bioactivity data between in vitro and in vivo models?
- Statistical rigor : Use ANOVA to validate results (e.g., AZ-023’s Anat value variance: s<sup>2</sup> = 19.4, V = 5.7%) .
- Dose-response studies : Identify optimal concentrations (e.g., 10 µM for cytotoxic derivatives ).
- Mechanistic assays : Pair behavioral tests (e.g., hot plate) with receptor binding studies (e.g., COX-2 inhibition) .
Q. What computational strategies predict structure-activity relationships (SAR)?
- Docking : AutoDock Vina screens targets like prostaglandin EP4 or CB1 receptors .
- QSAR models : Correlate substituents (e.g., trifluoromethyl groups) with bioactivity using Hammett constants .
- MD simulations : Assess stability of carbohydrazide-protein complexes (e.g., with 5-lipoxygenase) .
Q. How to optimize stability for in vivo applications?
- Derivatization : Acylhydrazones (e.g., compound 11a-c ) improve metabolic stability .
- Formulation : Encapsulation in PLGA nanoparticles enhances bioavailability .
- Storage : Store at 2–8°C in anhydrous conditions to prevent hydrolysis .
Methodological Challenges
Q. How to design preclinical toxicity studies for derivatives?
- Acute toxicity : Follow OECD 423 guidelines with dose escalation in rodents.
- Organ-specific assays : Evaluate hepatic (ALT/AST), renal (creatinine), and hematological parameters .
- Chronic models : 90-day studies to assess cumulative effects .
Q. What strategies address spectral ambiguities in characterization?
Q. How to reconcile divergent cytotoxicity data across cell lines?
- Panel testing : Use NCI-60 cell lines to identify selectivity (e.g., MDA-MB-231 vs. MCF-7) .
- Apoptosis assays : Flow cytometry (Annexin V/PI) validates mechanisms .
- Resistance studies : CRISPR screens for gene targets (e.g., Bcl-2) .
Future Directions
Q. Can green chemistry approaches improve synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
